3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate
Description
Properties
IUPAC Name |
[3-(3-chlorophenyl)-3-cyanopropyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-17(14,15)16-6-5-10(8-13)9-3-2-4-11(12)7-9/h2-4,7,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDYKJBWJLDDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC(C#N)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661416 | |
| Record name | 3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925889-97-0 | |
| Record name | 3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Synthesis
- 3-(3-Chlorophenyl)-3-cyanopropanol can be synthesized by nucleophilic addition of cyanide to an appropriate chlorophenyl-substituted aldehyde or ketone, followed by reduction to the alcohol.
- Alternatively, it can be prepared via Grignard or organolithium reagents reacting with cyanopropyl electrophiles bearing the 3-chlorophenyl group.
Methanesulfonation Reaction
The core step is the conversion of the alcohol into the methanesulfonate ester:
- Reagents: Methanesulfonyl chloride (MsCl) is the most common sulfonylating agent.
- Base: A non-nucleophilic base such as triethylamine (Et3N) or pyridine is used to neutralize the hydrochloric acid formed during the reaction.
- Solvent: Anhydrous solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are preferred.
- Temperature: The reaction is generally conducted at low temperatures (0 °C to room temperature) to control the rate and minimize side reactions.
- Procedure: The alcohol is dissolved in the solvent, cooled, and the base is added, followed by slow addition of MsCl. The mixture is stirred until completion, monitored by TLC or HPLC.
Purification
- The reaction mixture is quenched with water or aqueous bicarbonate.
- Organic layers are separated, washed, dried over anhydrous magnesium sulfate or sodium sulfate.
- The crude product is purified by column chromatography or recrystallization.
Research Findings and Optimization Data
Although there is no direct literature exclusively on 3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate , insights can be drawn from closely related sulfonate ester preparations and methanesulfonate synthesis methods.
Reaction Efficiency and Yields
| Parameter | Typical Conditions | Observed Outcome |
|---|---|---|
| MsCl equivalents | 1.1 - 1.5 eq | Complete conversion with slight excess |
| Base type | Triethylamine or pyridine | Pyridine often gives cleaner reactions |
| Solvent | DCM, THF, or MeCN | DCM preferred for solubility and control |
| Temperature | 0 °C to RT | Low temperature minimizes side reactions |
| Reaction time | 1 - 4 hours | Complete conversion within 2 hours typical |
| Yield | 75% - 90% | High yields reported for similar sulfonate esters |
Side Reactions and Considerations
- Over-sulfonation or sulfonation at unintended sites is rare due to selectivity of MsCl for hydroxyl groups.
- Hydrolysis of methanesulfonate esters can occur if aqueous conditions are present during workup.
- Use of dry solvents and exclusion of moisture is critical.
Alternative Preparation Routes and Related Methods
Use of Methanesulfonic Anhydride
- Methanesulfonic anhydride can serve as an alternative sulfonylating agent.
- It may offer milder reaction conditions and less formation of hydrochloric acid byproduct.
- Reaction conditions are similar, but typically require longer reaction times or elevated temperatures.
Catalytic or Phase-Transfer Methods
- Some protocols employ catalytic amounts of bases or phase-transfer catalysts to enhance reaction rates.
- These methods can improve yields and reduce reaction times but require optimization.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1. Synthesis of alcohol | From chlorophenyl ketone + cyanide + reduction | Precursor preparation |
| 2. Methanesulfonation | Methanesulfonyl chloride + base (Et3N/pyridine), DCM, 0 °C to RT | Slow addition of MsCl, inert atmosphere preferred |
| 3. Workup | Aqueous quench, organic extraction | Avoid moisture to prevent hydrolysis |
| 4. Purification | Column chromatography or recrystallization | Confirm purity by NMR, IR, MS |
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and methanesulfonic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products such as 3-(3-chlorophenyl)-3-azidopropyl methanesulfonate or 3-(3-chlorophenyl)-3-thiocyanatopropyl methanesulfonate.
Hydrolysis: 3-(3-chlorophenyl)-3-hydroxypropyl methanesulfonate and methanesulfonic acid.
Reduction: 3-(3-chlorophenyl)-3-aminopropyl methanesulfonate.
Scientific Research Applications
3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate depends on its specific application. In general, the compound can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition or protein modification.
Comparison with Similar Compounds
Key Observations :
- The cyano group (absent in ) offers unique reactivity, such as participation in cycloadditions or reduction to amines.
Key Observations :
- The sulfonyl derivative in achieved 70% yield via oxidation, suggesting that methanesulfonate ester formation (for the target) might require optimized conditions to match or exceed this efficiency.
- Both and employed column chromatography for purification, indicating its utility for chlorophenyl-containing compounds.
Physicochemical Properties
Key Observations :
- The sulfonyl derivative’s high melting point (357–358 K) implies strong intermolecular forces (e.g., dipole-dipole interactions), whereas the target’s methanesulfonate ester may exhibit lower thermal stability.
Research Implications and Gaps
- Reactivity : The target compound’s methanesulfonate group is more labile than sulfonyl or thiazoline moieties, making it suitable for transient alkylation reactions.
- Computational Modeling : Molecular modeling approaches, as applied in , could predict the target’s electronic properties and guide synthetic optimization.
- Data Limitations : Direct experimental data on the target compound (e.g., NMR, yield) are absent in the provided evidence, necessitating further studies to validate comparisons.
Biological Activity
3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate is a chemical compound with the molecular formula C₁₁H₁₂ClNO₃S and a molecular weight of 273.74 g/mol. This compound features a chlorophenyl group, a cyanopropyl moiety, and a methanesulfonate functional group, which suggest potential biological activities. However, research specifically addressing its biological activity is limited.
Chemical Structure and Properties
The structure of this compound can be broken down as follows:
- Chlorophenyl Group : Imparts lipophilicity and may influence interactions with biological membranes.
- Cyanopropyl Moiety : Potentially involved in various nucleophilic reactions.
- Methanesulfonate Group : Known for its ability to act as a leaving group in nucleophilic substitution reactions, enhancing the compound's reactivity.
Potential Biological Activities
While direct studies on the biological activity of this compound are scarce, its structural components suggest several potential pharmacological properties:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.
- Enzyme Inhibition : The methanesulfonate group may facilitate interactions with enzymes, potentially leading to inhibition or modulation of enzymatic activity.
- Receptor Binding : The chlorophenyl structure could allow for binding to specific receptors, influencing signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(4-Chlorophenyl)propyl methanesulfonate | C₁₁H₁₃ClO₃S | Different chlorophenyl substitution |
| 3-(2-Chlorophenyl)-3-cyanopropyl methanesulfonate | C₁₁H₁₂ClNO₃S | Variation in chlorophenyl position |
| 4-(Chlorophenyl)butyric acid | C₁₁H₁₃ClO₂ | Lacks the cyanopropyl and methanesulfonate groups |
The unique combination of functional groups in this compound may provide distinct reactivity patterns and biological activities compared to these similar compounds.
The mechanism of action for compounds like this compound likely involves:
- Nucleophilic Substitution Reactions : The methanesulfonate group can facilitate nucleophilic attack by biological molecules, leading to modifications in target proteins or enzymes.
- Receptor Interactions : The chlorophenyl moiety may enable binding to specific receptors, modulating their activity and influencing cellular responses.
Case Studies and Research Findings
Currently, there are no published case studies directly investigating the biological activity of this compound. However, further research is warranted to explore its potential applications in medicinal chemistry and organic synthesis.
Q & A
Q. What are the established synthetic routes for 3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or sulfonation reactions. For example, methanesulfonate esters are often prepared by reacting alcohols with methanesulfonyl chloride in the presence of a base like triethylamine (see analogous procedures in ). Key variables include:
- Temperature : Reactions at 273 K minimize side reactions (e.g., oxidation) .
- Solvent choice : Dichloromethane is preferred for its inertness and solubility properties .
- Purification : Column chromatography (hexane–ethyl acetate, 4:1 v/v) achieves >70% purity, as demonstrated in similar sulfonate syntheses .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- NMR spectroscopy : Proton and carbon NMR resolve the chlorophenyl, cyanopropyl, and methanesulfonate moieties. Aromatic protons appear at δ 7.2–7.8 ppm, while the methanesulfonate group shows a singlet near δ 3.2 ppm .
- X-ray crystallography : Single crystals grown via slow evaporation in diisopropyl ether confirm stereochemistry and bond lengths (e.g., C–S bond distances ~1.8 Å) .
- Chromatography : TLC (Rf = 0.51 in hexane–ethyl acetate) monitors reaction progress .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Stable at 2–8°C in sealed containers; degradation occurs above 40°C, forming chlorophenolic byproducts (observed in related chlorophenyl compounds) .
- Light sensitivity : UV exposure induces photolytic cleavage of the sulfonate ester bond, requiring amber glass storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies often arise from:
- Impurity profiles : Trace intermediates (e.g., unreacted 3-chlorophenyl precursors) may skew pharmacological assays. Use HPLC-MS (≥95% purity threshold) to validate samples .
- Assay conditions : Varying pH or solvent polarity (e.g., DMSO vs. aqueous buffers) alters solubility and activity. Standardize protocols using reference compounds like 3-chlorophenol derivatives .
Q. What strategies optimize the compound’s selectivity in pharmacological studies?
- Structural analogs : Introduce substituents (e.g., methyl or cyclopropyl groups) at the cyanopropyl position to modulate receptor binding, as seen in related amines .
- Computational modeling : Density functional theory (DFT) predicts electrostatic interactions with target proteins (e.g., β-adrenergic receptors), guiding synthetic modifications .
Q. How should researchers address gaps in ecological toxicity data for this compound?
- Read-across approaches : Use data from structurally similar compounds (e.g., 3-chlorophenol: PAC-1 = 2.1 mg/m³) to estimate acute toxicity .
- Microcosm testing : Evaluate biodegradation in soil/water systems spiked with 10–100 ppm of the compound, monitoring chlorophenyl residue accumulation via GC-MS .
Q. What methodologies validate the compound’s role in polymer synthesis?
- Kinetic studies : Track methanesulfonate group reactivity in nucleophilic substitutions (e.g., with alcohols or amines) using in situ FTIR .
- Thermogravimetric analysis (TGA) : Assess thermal stability of resulting polymers (decomposition onset >250°C indicates robust sulfonate linkages) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s reactivity in aqueous vs. anhydrous conditions?
- Mechanistic studies : In aqueous media, hydrolysis dominates (t1/2 = 24 h at pH 7), while anhydrous conditions favor nucleophilic substitution (e.g., with amines, yielding sulfonamides) .
- Control experiments : Conduct reactions under inert atmospheres (N2/Ar) to exclude moisture interference .
Q. Why do cytotoxicity assays show variability across cell lines?
- Metabolic differences : HepG2 cells (high CYP450 activity) metabolize the compound faster than HEK293, producing cytotoxic intermediates. Use LC-MS to quantify metabolites like 3-chlorophenylacetic acid .
- Dose-response calibration : EC50 values vary by >10-fold; pre-normalize data to cell viability controls (e.g., MTT assay) .
Methodological Recommendations
- Synthetic scale-up : Replace column chromatography with recrystallization (diisopropyl ether) for gram-scale production .
- Toxicity mitigation : Implement closed-system handling and PPE (nitrile gloves, respirators with PAC-2 ≥23 mg/m³ compliance) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
